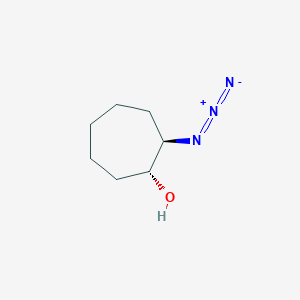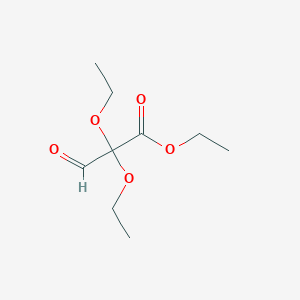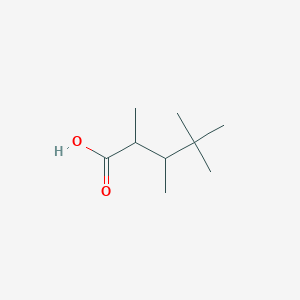
(1R,2R)-2-azidocycloheptan-1-ol
描述
(1R,2R)-2-azidocycloheptan-1-ol, commonly known as azido alcohol, is a versatile compound used in various scientific research applications. It is a cyclic organic compound with a hydroxyl group and an azide group attached to the ring. Azido alcohol is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
Azido alcohol reacts with various functional groups in proteins and enzymes, including amino acids such as cysteine, lysine, and histidine. The reaction of azido alcohol with these functional groups leads to the formation of covalent bonds, which can be used to study the mechanism of action of enzymes and proteins.
Biochemical and Physiological Effects:
Azido alcohol has been shown to have minimal effects on the biochemical and physiological properties of proteins and enzymes. It does not affect the enzymatic activity or stability of proteins, making it an ideal chemical probe for studying the mechanism of action of enzymes and proteins.
实验室实验的优点和局限性
Azido alcohol has several advantages in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular proteins and enzymes. It is also stable and can be stored for long periods without degradation. However, azido alcohol has some limitations, including the need for specialized equipment for its synthesis and the potential for toxicity if not handled properly.
未来方向
There are several future directions for the use of azido alcohol in scientific research. One potential application is in the development of new drugs that target specific enzymes and proteins. Azido alcohol can be used to identify the active site of enzymes and proteins, which can then be targeted by small molecules for therapeutic purposes. Another potential application is in the development of new diagnostic tools for various diseases. Azido alcohol can be used to label specific proteins and enzymes, allowing for their detection in biological samples. Finally, azido alcohol can be used in the development of new materials for various applications, including drug delivery and tissue engineering.
Conclusion:
In conclusion, azido alcohol is a versatile compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Its ability to react with various functional groups in proteins and enzymes makes it an ideal chemical probe for studying the mechanism of action of enzymes and proteins. With further research, azido alcohol has the potential to be used in the development of new drugs, diagnostic tools, and materials for various applications.
科学研究应用
Azido alcohol has been widely used in scientific research for its ability to undergo chemical reactions with other compounds. It is used as a chemical probe to study the mechanism of action of various enzymes and proteins. Azido alcohol is also used in the synthesis of various bioconjugates, such as peptides, proteins, and nucleic acids, for biological applications.
属性
IUPAC Name |
(1R,2R)-2-azidocycloheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFAAMPAKSPSPV-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)


![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)


![3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid](/img/structure/B3385977.png)